2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with ethoxymethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the ethoxymethyl and trifluoromethyl groups. The final step involves the addition of the amino group to the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability by minimizing waste and using green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ethoxymethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to alcohols.
Substitution: Introduction of new functional groups, leading to derivatives with varied properties.
Scientific Research Applications
2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethoxymethyl group may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
- 2-Amino-1-(3-(ethoxymethyl)-4-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
- 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Comparison:
- Structural Differences: Variations in the substituents on the pyrrolidine ring, such as different alkyl or halogen groups.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Unique properties that make each compound suitable for specific applications, such as enhanced bioactivity or improved material properties.
Properties
IUPAC Name |
2-amino-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-2-17-6-7-4-15(9(16)3-14)5-8(7)10(11,12)13/h7-8H,2-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOILCNDJMIUUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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